7-Hydroxy-DL-tryptophan

Description

Structure

3D Structure

Properties

IUPAC Name |

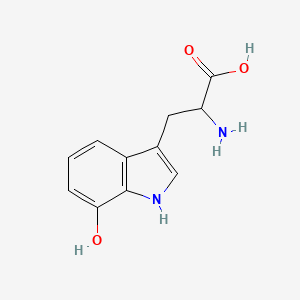

2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-5-13-10-7(6)2-1-3-9(10)14/h1-3,5,8,13-14H,4,12H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSRKJZICBNQJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376717 |

Source

|

| Record name | 7-HYDROXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52899-02-2 |

Source

|

| Record name | 7-HYDROXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to 7-Hydroxy-DL-tryptophan: From Discovery to Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 7-hydroxy-DL-tryptophan, a non-proteinogenic amino acid with significant pharmacological interest. The narrative delves into the initial discovery of its potent and selective cytotoxic effects on serotonin-producing tumors, establishing the foundational context for its scientific importance. The core of this document is a detailed exploration of the chemical and enzymatic synthesis of 7-hydroxy-DL-tryptophan. We present a validated, step-by-step chemical synthesis protocol, beginning with the preparation of the key intermediate, 7-benzyloxyindole, and culminating in the final deprotected product. Furthermore, this guide explores the burgeoning field of enzymatic synthesis, outlining a prospective methodology utilizing engineered tryptophan synthase. Each synthetic approach is accompanied by a discussion of the underlying chemical principles and experimental considerations. The guide also includes a thorough section on the characterization of 7-hydroxy-DL-tryptophan, featuring its key physicochemical properties and analytical data. Finally, we address the critical aspect of purification, providing a detailed protocol for isolating the final compound to high purity. This document is intended to serve as a valuable resource for researchers and drug development professionals working with or interested in the synthesis and application of this unique tryptophan analog.

Discovery and Scientific Significance

7-Hydroxy-DL-tryptophan, a structural isomer of the well-known serotonin precursor 5-hydroxytryptophan (5-HTP), has emerged as a molecule of significant interest primarily due to its unique biological activity. Unlike 5-HTP, 7-hydroxytryptophan is not a direct precursor to serotonin[1]. Its discovery as a pharmacologically active agent stems from research into novel chemotherapeutic strategies targeting serotonin-producing tumors, such as carcinoids and small cell lung carcinomas[2][3].

The key finding that propelled 7-hydroxytryptophan into the spotlight was its ability to act as a "suicide substrate" for the enzyme tryptophan hydroxylase (TPH)[1][3]. TPH is the rate-limiting enzyme in serotonin biosynthesis and is highly expressed in these specific types of tumors[2][3]. Researchers discovered that TPH can metabolize the seemingly harmless 7-hydroxytryptophan into the potent neurotoxin 5,7-dihydroxytryptamine[1][2][3]. This in-situ conversion effectively turns the tumor's own metabolic machinery against itself, leading to selective cell death[2]. This mechanism of action presents a highly specific and targeted approach to cancer therapy, minimizing off-target effects commonly associated with conventional chemotherapy[2][3].

Beyond its oncolytic potential, 7-hydroxytryptophan has also been investigated for its role in other biochemical pathways, such as melanogenesis, where it can serve as a precursor to melanin-like pigments[4]. The distinct biochemical behavior of 7-hydroxytryptophan compared to its 5-hydroxy isomer underscores the profound impact of subtle structural modifications on biological function and highlights its value as a tool for probing enzymatic specificity and metabolic pathways[1][4].

Chemical Synthesis of 7-Hydroxy-DL-tryptophan

Overall Synthetic Strategy

The synthesis commences with the protection of the hydroxyl group of a suitable phenol, followed by the construction of the indole ring system. The resulting protected 7-hydroxyindole then undergoes a Mannich-type reaction to introduce a dimethylaminomethyl group at the 3-position, which is subsequently converted to the full amino acid side chain. Finally, removal of the protecting group yields the desired 7-hydroxy-DL-tryptophan.

Caption: Chemical Synthesis Workflow for 7-Hydroxy-DL-tryptophan.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Benzyloxyindole

The synthesis of the key intermediate, 7-benzyloxyindole, can be achieved through several established methods. A common approach involves the benzylation of a suitable starting material like 2-methyl-3-nitrophenol, followed by reductive cyclization.

-

Materials: 2-Methyl-3-nitrophenol, Benzyl chloride, Anhydrous potassium carbonate, Dimethylformamide (DMF), Ether, Sodium hydroxide solution, Methanol.

-

Procedure:

-

A mixture of 2-methyl-3-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in DMF is heated.

-

The reaction mixture is worked up by removing the DMF, pouring the residue into a sodium hydroxide solution, and extracting with ether.

-

The combined organic extracts are dried and evaporated to yield 6-benzyloxy-2-nitrotoluene, which can be purified by recrystallization from methanol.

-

The 6-benzyloxy-2-nitrotoluene is then converted to 7-benzyloxyindole through established indole synthesis methods, such as the Fischer indole synthesis or other reductive cyclization techniques.

-

Step 2: Synthesis of 7-Benzyloxygramine

This step introduces the necessary functional group at the C3 position of the indole ring for the subsequent elaboration of the amino acid side chain.

-

Materials: 7-Benzyloxyindole, 40% aqueous dimethylamine solution, 37% aqueous formaldehyde solution, Acetic acid, Diethyl ether, Chloroform, 3N aqueous sodium hydroxide solution, Anhydrous potassium carbonate, Ethyl acetate, n-Hexane.

-

Procedure:

-

To a solution of aqueous dimethylamine and formaldehyde in acetic acid, 7-benzyloxyindole is added at 0°C under a nitrogen atmosphere.

-

The mixture is stirred at room temperature for several hours.

-

Water is added, and the mixture is washed with diethyl ether.

-

The pH of the aqueous layer is adjusted to 12 with a 3N aqueous sodium hydroxide solution, and the product is extracted with chloroform.

-

The organic layer is washed, dried over anhydrous potassium carbonate, and the solvent is evaporated.

-

The crude product is purified by crystallization from ethyl acetate/n-hexane to yield 7-benzyloxygramine.

-

Step 3: Synthesis of Protected 7-Benzyloxy-DL-tryptophan

This step involves the alkylation of a malonate derivative with 7-benzyloxygramine to construct the amino acid backbone.

-

Materials: 7-Benzyloxygramine, Diethyl acetamidomalonate, Sodium hydride, Dry solvent (e.g., THF or DMF).

-

Procedure:

-

Diethyl acetamidomalonate is deprotonated with a strong base like sodium hydride in a dry solvent.

-

7-Benzyloxygramine is added to the resulting solution, and the reaction is heated to effect the displacement of the dimethylamino group.

-

The reaction is quenched, and the product, diethyl 2-acetamido-2-((7-(benzyloxy)-1H-indol-3-yl)methyl)malonate, is extracted and purified.

-

Step 4: Hydrolysis to 7-Benzyloxy-DL-tryptophan

The malonic ester and the acetamido group are hydrolyzed to afford the free amino acid.

-

Materials: Protected 7-benzyloxy-DL-tryptophan intermediate, Strong base (e.g., NaOH or KOH) in aqueous alcohol.

-

Procedure:

-

The protected tryptophan derivative is refluxed in a solution of a strong base in aqueous alcohol.

-

The reaction mixture is then neutralized with acid to precipitate the product.

-

The crude 7-benzyloxy-DL-tryptophan is collected by filtration and can be purified by recrystallization.

-

Step 5: Deprotection to 7-Hydroxy-DL-tryptophan

The final step involves the removal of the benzyl protecting group to yield the desired product.

-

Materials: 7-Benzyloxy-DL-tryptophan, Palladium on carbon (Pd/C) catalyst, Solvent (e.g., methanol or ethanol), Hydrogen gas.

-

Procedure:

-

7-Benzyloxy-DL-tryptophan is dissolved in a suitable solvent, and a catalytic amount of Pd/C is added.

-

The mixture is subjected to hydrogenation, typically in a Parr apparatus or under a balloon of hydrogen, until the reaction is complete (monitored by TLC or LC-MS).

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 7-hydroxy-DL-tryptophan.

-

Enzymatic Synthesis of 7-Hydroxy-DL-tryptophan

The enzymatic synthesis of tryptophan analogs offers several advantages over chemical methods, including high stereoselectivity, milder reaction conditions, and reduced environmental impact. Tryptophan synthase (TrpS) and tryptophan hydroxylase (TPH) are two key enzymes that can be harnessed for the production of 7-hydroxy-DL-tryptophan.

Tryptophan Synthase (TrpB) Mediated Synthesis

Tryptophan synthase, particularly its β-subunit (TrpB), catalyzes the C-C bond formation between an indole derivative and serine to produce the corresponding tryptophan analog. This approach is highly attractive as it can directly generate the desired amino acid in a single step.

Caption: Enzymatic Synthesis of L-7-Hydroxytryptophan using Tryptophan Synthase.

Prospective Experimental Protocol:

-

Enzyme Source: An engineered tryptophan synthase (TrpB) with activity towards 7-substituted indoles would be required. This can be achieved through directed evolution or rational design of existing TrpB enzymes.

-

Reaction Components:

-

7-Hydroxyindole (substrate)

-

L-Serine (co-substrate)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5-8.5)

-

Engineered TrpB enzyme

-

-

Procedure:

-

A reaction mixture containing the buffer, 7-hydroxyindole, L-serine, and PLP is prepared.

-

The reaction is initiated by the addition of the purified engineered TrpB enzyme.

-

The reaction is incubated at an optimal temperature (often elevated for thermostable enzymes) with gentle agitation.

-

The progress of the reaction is monitored by HPLC or LC-MS.

-

Upon completion, the enzyme is removed (e.g., by heat denaturation and centrifugation), and the product is purified from the reaction mixture.

-

Tryptophan Hydroxylase (TPH) Mediated Synthesis

While TPH is known to metabolize 7-hydroxytryptophan, its primary function is hydroxylation. In principle, a regioselective tryptophan hydroxylase could be engineered to hydroxylate L-tryptophan at the 7-position.

Conceptual Workflow:

This approach would involve screening or engineering a TPH variant that exhibits a high degree of regioselectivity for the C7 position of the indole ring of tryptophan. The reaction would utilize L-tryptophan as the substrate and require the necessary cofactors for TPH activity, namely a pterin cofactor (like tetrahydrobiopterin) and molecular oxygen[5].

Characterization and Physicochemical Properties

The unambiguous identification and characterization of 7-hydroxy-DL-tryptophan are crucial for its use in research and development. A combination of spectroscopic and physical methods is employed for this purpose.

Table 1: Physicochemical Properties of 7-Hydroxy-DL-tryptophan

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.22 g/mol [6] |

| Appearance | Off-white to light brown solid |

| Melting Point | >330 °C[6] |

| Solubility | Sparingly soluble in water, soluble in DMSO |

| pKa (predicted) | 2.22 (acidic), 9.5 (basic)[6] |

Spectroscopic Data:

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of 7-hydroxy-DL-tryptophan provides characteristic signals for the protons of the indole ring and the amino acid side chain. The aromatic region will show a distinct splitting pattern corresponding to the substitution at the 7-position. The α- and β-protons of the alanine side chain will also exhibit characteristic chemical shifts and couplings.

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) or other soft ionization techniques will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 221.09.

Purification

The purification of 7-hydroxy-DL-tryptophan from either a chemical synthesis reaction mixture or a biotransformation broth is essential to obtain a high-purity product for biological and pharmacological studies. A combination of chromatographic techniques is typically employed.

Purification Protocol

1. Initial Work-up and Extraction:

-

For chemical synthesis, the reaction mixture is typically worked up to remove excess reagents and byproducts. This may involve extraction, precipitation, and filtration.

-

For enzymatic synthesis, the reaction is terminated, and the enzyme is removed, often by denaturation and centrifugation.

2. Ion-Exchange Chromatography:

Ion-exchange chromatography is a powerful technique for purifying amino acids, which are zwitterionic molecules.

-

Principle: The separation is based on the reversible interaction between the charged amino acid and the charged stationary phase of the chromatography resin.

-

Procedure:

-

A cation-exchange resin is typically used. The crude 7-hydroxy-DL-tryptophan solution is loaded onto the column at a low pH, where the amino group is protonated (positively charged), allowing it to bind to the negatively charged resin.

-

The column is washed with a low-salt buffer to remove unbound impurities.

-

The bound 7-hydroxy-DL-tryptophan is then eluted by increasing the pH or the salt concentration of the buffer, which disrupts the electrostatic interaction.

-

3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is often used as a final polishing step to achieve high purity.

-

Principle: Separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.

-

Procedure:

-

A C18 column is commonly used. The sample is dissolved in a polar mobile phase (e.g., water with a small amount of acid like formic acid or TFA).

-

The compound is eluted using a gradient of an organic solvent (e.g., acetonitrile or methanol).

-

The eluting fractions are monitored by UV absorbance (typically around 280 nm for tryptophan derivatives), and the fractions containing the pure product are collected.

-

4. Crystallization:

The final purified product can be obtained as a solid by crystallization from a suitable solvent system.

Conclusion

7-Hydroxy-DL-tryptophan stands as a compelling molecule with significant potential in targeted cancer therapy and as a valuable tool in biochemical research. This guide has provided a comprehensive overview of its discovery, highlighting the clever exploitation of tumor-specific enzymatic activity. The detailed protocols for both chemical and enzymatic synthesis offer practical pathways for its preparation, catering to the needs of synthetic chemists and biotechnologists alike. The inclusion of characterization data and purification strategies further equips researchers with the necessary information to work with this compound confidently. As research into targeted therapies and enzymatic synthesis continues to advance, the importance and accessibility of 7-hydroxy-DL-tryptophan are poised to grow, opening new avenues for drug discovery and a deeper understanding of biological systems.

References

- Pavel, M. E., Wiedenmann, B., & Pavel, M. (2002). 7-Hydroxytryptophan, a novel, specific, cytotoxic agent for carcinoids and other serotonin-producing tumors. Cancer, 94(3), 856-863.

- Pavel, M., & Wiedenmann, B. (2001). Serotonin as a mitogen for carcinoid tumors. Endocrinology, 142(8), 3277-3279.

- Frangatos, G., & Chubb, F. L. (1959). A new synthesis of 5-hydroxytryptophan. Canadian Journal of Chemistry, 37(8), 1374-1376.

- d'Ischia, M., Napolitano, A., & Prota, G. (1991). A mass spectrometric investigation on the possible role of tryptophan and 7-hydroxytryptophan in melanogenesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1073(2), 423-426.

-

PubChem. (n.d.). 7-Hydroxy-DL-tryptophan. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-BENZYLOXYINDOLE. Retrieved from [Link]

- Arnold, F. H. (2018). Directed evolution: bringing new chemistry to life.

- Hara, R., & Kino, K. (2013).

- Windahl, M. S., Petersen, C. R., Thomsen, S. K., & Andersen, G. R. (2008).

- Gabelli, S. B. (2014). Using ion exchange chromatography to purify a recombinantly expressed protein. Methods in enzymology, 541, 117-127.

- Schwartz, D. (2016). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular biology (Clifton, N.J.), 1318, 141-151.

-

Wikipedia. (2023). Tryptophan hydroxylase. Retrieved from [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. 7-Benzyloxyindole | 20289-27-4 | Benchchem [benchchem.com]

- 3. A mass spectrometric investigation on the possible role of tryptophan and 7-hydroxytryptophan in melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 6. 7-Hydroxy-DL-tryptophan | 52899-02-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of 7-Hydroxy-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-DL-tryptophan, a synthetic analog of the essential amino acid tryptophan, presents a unique mechanism of action with significant implications for targeted cancer therapy and metabolic pathway research. Unlike its well-known isomer, 5-hydroxytryptophan (5-HTP), which serves as a precursor to the neurotransmitter serotonin, 7-hydroxytryptophan is metabolized into a potent cytotoxin, 5,7-dihydroxytryptamine (5,7-DHT). This conversion is primarily mediated by the enzyme tryptophan hydroxylase (TPH), which is often overexpressed in serotonin-producing tumors. This guide provides a comprehensive technical overview of the synthesis, metabolic activation, and cytotoxic effects of 7-Hydroxy-DL-tryptophan, offering detailed experimental protocols and insights for researchers in oncology, neurobiology, and drug development.

Introduction: A Tale of Two Isomers

The hydroxylation of tryptophan is a critical step in several metabolic pathways. The position of the hydroxyl group on the indole ring dramatically alters the molecule's biological activity. While 5-hydroxytryptophan is a key intermediate in the biosynthesis of serotonin and melatonin, 7-Hydroxy-DL-tryptophan embarks on a different, more cytotoxic path.[1][2] This distinction forms the basis of its potential as a highly specific chemotherapeutic agent.[3]

This guide will dissect the mechanism of action of 7-Hydroxy-DL-tryptophan, from its synthesis and enzymatic processing to its effects at the cellular level. We will explore its targeted cytotoxicity towards serotonin-producing cancer cells and its alternative role in melanogenesis.

The Core Mechanism: A Prodrug Approach to Cancer Therapy

The primary mechanism of action of 7-Hydroxy-DL-tryptophan lies in its selective conversion to the neurotoxin 5,7-dihydroxytryptamine (5,7-DHT) within cells expressing high levels of tryptophan hydroxylase (TPH).[3] This targeted activation makes it a promising prodrug for the treatment of serotonin-producing tumors, such as carcinoids and small cell lung carcinomas.[3]

Enzymatic Activation: A Two-Step Conversion

The transformation of 7-Hydroxy-DL-tryptophan into its cytotoxic form is a two-step enzymatic process:

-

Hydroxylation by Tryptophan Hydroxylase (TPH): TPH, the rate-limiting enzyme in serotonin biosynthesis, recognizes 7-Hydroxy-DL-tryptophan as a substrate.[3] It hydroxylates the molecule, although the precise position of this second hydroxylation leading to a 5,7-dihydroxy intermediate is inferred from the final product.

-

Decarboxylation by Aromatic L-amino Acid Decarboxylase (AADC): The intermediate product is then a substrate for AADC, a pyridoxal 5'-phosphate-dependent enzyme, which removes the carboxyl group to yield the final toxic metabolite, 5,7-dihydroxytryptamine (5,7-DHT).[4][5][6]

This enzymatic cascade is the cornerstone of 7-Hydroxy-DL-tryptophan's selective toxicity. Tumors that overexpress TPH will preferentially convert the relatively benign prodrug into the potent 5,7-DHT, leading to localized cell death.[3]

Metabolic activation of 7-Hydroxy-DL-tryptophan to 5,7-DHT.

Cellular Uptake

While the precise transporters have not been fully elucidated for 7-Hydroxy-DL-tryptophan, it is plausible that it utilizes the same transport systems as tryptophan and other large neutral amino acids. The L-type amino acid transporter 1 (LAT1) is a primary candidate, as it is responsible for the uptake of tryptophan into many cell types.[7] The uptake of tryptophan can be both sodium-dependent and -independent, depending on the cell type and substrate concentration.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, enzymatic analysis, and cellular evaluation of 7-Hydroxy-DL-tryptophan.

Synthesis of 7-Hydroxy-DL-tryptophan

A common synthetic route involves the reaction of 7-hydroxyindole with a protected serine derivative. While a specific detailed protocol for the synthesis of 7-Hydroxy-DL-tryptophan was not found in the search results, a general approach for synthesizing tryptophan derivatives can be adapted. One such method involves the Negishi coupling of a zincated alanine derivative with a bromo-indole.[8]

Conceptual Synthesis Workflow:

Conceptual workflow for the synthesis of 7-Hydroxy-DL-tryptophan.

In Vitro Tryptophan Hydroxylase (TPH) Activity Assay

To assess the conversion of 7-Hydroxy-DL-tryptophan by TPH, a continuous fluorometric assay can be adapted. This assay leverages the different spectral properties of the substrate and its hydroxylated product.[1]

Materials:

-

Recombinant TPH1 or TPH2 enzyme

-

7-Hydroxy-DL-tryptophan (substrate)

-

6-Methyltetrahydropterin (cofactor)

-

MES buffer (pH 7.0)

-

Dithiothreitol (DTT)

-

Catalase

-

Ferrous ammonium sulfate

-

Microplate reader with fluorescence detection (Excitation: ~300 nm, Emission: ~330 nm)

Protocol:

-

Prepare a stock solution of 100 mM MES buffer, pH 7.0.[1]

-

Prepare fresh solutions of TPH enzyme and 7-Hydroxy-DL-tryptophan at various concentrations in MES buffer on ice.[1]

-

Prepare a reaction master mix (Solution A) containing MES buffer, ammonium sulfate, DTT, catalase, and ferrous ammonium sulfate.[1]

-

Prepare a substrate solution (Solution B) containing 7-Hydroxy-DL-tryptophan and the cofactor 6-methyltetrahydropterin in a dilute HCl solution with DTT.[1]

-

In a microplate, add the enzyme solution to the reaction master mix.

-

Equilibrate the plate at 15°C for 2 minutes.[1]

-

Initiate the reaction by adding the substrate solution to the wells.

-

Immediately measure the fluorescence at 330 nm (excitation at 300 nm) every 10 minutes for 2 hours at 15°C.[1]

-

The rate of increase in fluorescence is proportional to the enzyme activity.

Note: The optimal excitation and emission wavelengths for the product of 7-Hydroxy-DL-tryptophan hydroxylation may need to be determined empirically.

Cytotoxicity Assay in Serotonin-Producing Cells

The cytotoxic effect of 7-Hydroxy-DL-tryptophan can be evaluated using a cell viability assay, such as the MTT assay, on serotonin-producing cell lines (e.g., carcinoid or small cell lung carcinoma cell lines) and non-producing control cell lines.[3]

Materials:

-

Serotonin-producing cancer cell line (e.g., BON-1, NCI-H727)

-

Non-serotonin-producing control cell line (e.g., HEK293)

-

7-Hydroxy-DL-tryptophan

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 7-Hydroxy-DL-tryptophan for 24, 48, and 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Determine the IC50 value (the concentration of 7-Hydroxy-DL-tryptophan that causes 50% inhibition of cell growth).

| Cell Line | Type | Expected Outcome with 7-Hydroxy-DL-tryptophan |

| BON-1 | Pancreatic Neuroendocrine Tumor (Serotonin-producing) | High cytotoxicity, low IC50 |

| NCI-H727 | Lung Carcinoid (Serotonin-producing) | High cytotoxicity, low IC50 |

| HEK293 | Human Embryonic Kidney (Non-serotonin-producing) | Low to no cytotoxicity, high IC50 |

Analytical Methods for Metabolite Detection

High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection is a sensitive method for the simultaneous analysis of tryptophan and its metabolites, including 7-Hydroxy-DL-tryptophan and 5,7-DHT.[9][10][11]

Sample Preparation (from cell culture supernatant or tissue homogenate):

-

To 100 µL of sample, add an equal volume of 5% perchloric acid to precipitate proteins.[9]

-

Let stand at room temperature for 10 minutes.[9]

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.[9]

-

Collect the supernatant for HPLC analysis.[9]

HPLC Conditions (example):

-

Column: C18 reverse-phase column (e.g., Hypersil C18, 250mm x 4.6mm, 5µm).[9]

-

Mobile Phase: A gradient of a buffer (e.g., 0.1 M potassium dihydrogen phosphate) and an organic solvent (e.g., methanol).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection:

-

Fluorescence Detector: Excitation and emission wavelengths will need to be optimized for 7-Hydroxy-DL-tryptophan and 5,7-DHT. For tryptophan and 5-HT, typical wavelengths are Ex: 280 nm, Em: 340 nm.[9]

-

Electrochemical Detector: Offers high sensitivity for electroactive compounds like catechols.

-

Alternative Mechanism: Role in Melanogenesis

Beyond its cytotoxic potential, 7-Hydroxy-DL-tryptophan can also participate in melanogenesis, the process of melanin pigment formation.[12] This pathway is distinct from its metabolism to 5,7-DHT and involves different enzymes.

Enzymatic Conversion by Tyrosinase and Peroxidase

In the presence of tyrosinase and peroxidase with hydrogen peroxide, 7-Hydroxy-DL-tryptophan can be oxidized and polymerized to form dark brown melanin-like pigments.[12] This is in contrast to 5-HTP, where the resulting oligomers are composed of 5-HTP and its decarboxylated product, serotonin.[12] In the case of 7-Hydroxy-DL-tryptophan, its decarboxylated form, 7-hydroxytryptamine, does not appear to be a major component of the resulting polymers.[12]

Experimental Protocol for In Vitro Melanogenesis:

-

Prepare a solution of 7-Hydroxy-DL-tryptophan in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Add tyrosinase or peroxidase and hydrogen peroxide to initiate the reaction.

-

Incubate the mixture at 37°C.

-

Monitor the formation of colored products spectrophotometrically by measuring the absorbance at various wavelengths (e.g., 400-600 nm) over time.

-

The reaction products can be further analyzed by techniques such as MALDI mass spectrometry to identify the oligomeric species formed.[12]

Conclusion and Future Directions

7-Hydroxy-DL-tryptophan stands as a fascinating molecule with a dual mechanism of action. Its primary significance lies in its potential as a targeted chemotherapeutic agent for serotonin-producing tumors, a classic example of a prodrug strategy. The selective conversion to a cytotoxin by tumor-overexpressed enzymes offers a promising avenue for developing more specific and less toxic cancer therapies. Further research is warranted to elucidate the precise kinetics of TPH with 7-Hydroxy-DL-tryptophan as a substrate and to fully characterize the downstream cytotoxic effects of 5,7-DHT.

The role of 7-Hydroxy-DL-tryptophan in melanogenesis opens up another area of investigation, potentially offering insights into pigment biology and disorders. The stark difference in its polymerization pathway compared to 5-HTP underscores the critical importance of isomeric structure in determining biological function.

For drug development professionals, the targeted nature of 7-Hydroxy-DL-tryptophan's cytotoxicity is a key advantage. Future studies should focus on optimizing its delivery to tumor sites and exploring potential combination therapies to enhance its efficacy. A thorough understanding of its cellular uptake mechanisms will also be crucial for improving its therapeutic index.

References

-

iGEM Foundation. (n.d.). Assay for activity of tryptophan hydroxylase 1. Retrieved from [Link]

- Google Patents. (2010). Method for measuring tryptophan and 5-hydroxytryptamine simultaneously by high-efficiency liquid chromatography-fluorescence method. CN101762662A.

-

ResearchGate. (n.d.). Synthetic pathway for the hydroxylation of tryptophan to... [Image]. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED. Retrieved from [Link]

- Google Patents. (1998). Process for the preparation of L-tryptophan. US5776740A.

-

Walther, D. J., Peter, J. U., & Bader, M. (2002). 7-Hydroxytryptophan, a novel, specific, cytotoxic agent for carcinoids and other serotonin-producing tumors. Cancer, 94(12), 3135–3140. [Link]

-

NIH National Library of Medicine. (2010). Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases. Biochemistry, 49(35), 7563–7571. [Link]

-

NIH National Library of Medicine. (2018). Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli. Microbial Cell Factories, 17(1), 44. [Link]

-

Maffei, M. E. (2020). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. International Journal of Molecular Sciences, 22(1), 181. [Link]

-

Su, L. Y., et al. (2024). Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(3), 1597. [Link]

-

ResearchGate. (2020). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. [Link]

-

Castanho, A. C., et al. (2008). 5,7-Dihydroxitryptamine toxicity to serotonergic neurons in serum free raphe cultures. European Journal of Pharmacology, 588(2-3), 238–245. [Link]

-

Bechara, C., et al. (2015). The role of tryptophans on the cellular uptake and membrane interaction of arginine-rich cell penetrating peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(3), 746–757. [Link]

-

Montioli, R., et al. (2021). Aromatic Amino Acid Decarboxylase Deficiency: The Added Value of Biochemistry. International Journal of Molecular Sciences, 22(6), 3155. [Link]

-

d'Ischia, M., et al. (2003). A mass spectrometric investigation on the possible role of tryptophan and 7-hydroxytryptophan in melanogenesis. Journal of Mass Spectrometry, 38(5), 569–574. [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of Modified Tryptophan Derivatives. European Journal of Organic Chemistry, 2015(2), 343-353. [Link]

-

Wikipedia. (n.d.). Aromatic L-amino acid decarboxylase. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of 7-HTP on extracellular 5-HT content and proliferation.... Retrieved from [Link]

-

MDPI. (2021). Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. Retrieved from [Link]

-

NIH National Library of Medicine. (2024). The high-affinity tryptophan uptake transport system in human cells. Retrieved from [Link]

-

YouTube. (2019, March 20). Amino Acid Biosynthesis | Biosynthesis of Tryptophan. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Aromatic l-Amino Acid Decarboxylase. Retrieved from [Link]

-

ResearchGate. (n.d.). A Rapid and Simple Method for Determination of 5-Hydroxytryptophan in Dietary Supplements by Capillary Electrophoresis. Retrieved from [Link]

-

ResearchGate. (n.d.). Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Tryptophan hydroxylase. Retrieved from [Link]

-

MDPI. (2021). Aromatic Amino Acid Decarboxylase Deficiency: The Added Value of Biochemistry. Retrieved from [Link]

-

Society of Toxicology. (2021, April 15). In vitro approaches for neurotoxicity testing. [Link]

-

NIH National Library of Medicine. (n.d.). Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma. Retrieved from [Link]

-

NIH National Library of Medicine. (2023). The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC Estimation of 5-Hydroxytryptophan in Griffonia simplicifolia Extracts. Retrieved from [Link]

-

YouTube. (2015, January 23). Biochemistry | Serotonin Biosynthesis from Tryptophan. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Tryptophan Transport in Human Fibroblast Cells—A Functional Characterization. Retrieved from [Link]

-

MDPI. (n.d.). Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin-Equivalents. Retrieved from [Link]

-

NIH National Library of Medicine. (2016). Tryptophan hydroxylase 1 and 5-HT7 receptor preferentially expressed in triple-negative breast cancer promote cancer progression through autocrine serotonin signaling. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli. Retrieved from [Link]

-

OUCI. (n.d.). The high-affinity tryptophan uptake transport system in human cells. Retrieved from [Link]

-

CORE Scholar. (2023). A Perspective on In Vitro Developmental Neurotoxicity Test Assay Results: An Expert Panel Review. Retrieved from [Link]

-

Aging. (2024). 5-Hydroxytryptophan acts as a gap junction inhibitor to limit the spread of chemotherapy-induced cardiomyocyte injury and mitochondrial dysfunction. Retrieved from [Link]

-

CORE Scholar. (2023). A Perspective on In Vitro Developmental Neurotoxicity Test Assay Results: An Expert Panel Review. Retrieved from [Link]

Sources

- 1. static.igem.org [static.igem.org]

- 2. researchgate.net [researchgate.net]

- 3. 7-Hydroxytryptophan, a novel, specific, cytotoxic agent for carcinoids and other serotonin-producing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. Aromatic Amino Acid Decarboxylase Deficiency: The Added Value of Biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Tryptophan Transport in Human Fibroblast Cells—A Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tryptophan Depletion Modulates Tryptophanyl-tRNA Synthetase-Mediated High-Affinity Tryptophan Uptake into Human Cells [mdpi.com]

- 9. CN101762662A - Method for measuring tryptophan and 5-hydroxytryptamine simultaneously by high-efficiency liquid chromatography-fluorescence method - Google Patents [patents.google.com]

- 10. Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.unito.it [iris.unito.it]

- 12. In Vitro Reconstitution of the Melanin Pathway’s Catalytic Activities Using Tyrosinase Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Biological Significance and Therapeutic Utility of 7-Hydroxytryptophan Isomers

This guide serves as a technical reference for the biological, pharmacological, and toxicological properties of 7-hydroxytryptophan (7-HTP) isomers. It focuses on their utility as "suicide substrates" in oncology and their distinct metabolic fate compared to the canonical 5-hydroxytryptophan (5-HTP).

Executive Summary

7-Hydroxytryptophan (7-HTP) is a synthetic positional isomer of the naturally occurring serotonin precursor, 5-hydroxytryptophan (5-HTP). Unlike 5-HTP, which is physiologically ubiquitous, 7-HTP acts as a pharmacological probe and prodrug . Its primary biological significance lies in its metabolic conversion by Tryptophan Hydroxylase (TPH) into 5,7-dihydroxytryptamine (5,7-DHT) , a potent serotonergic neurotoxin.[1][2] This unique metabolic liability allows 7-HTP to function as a "Trojan Horse" chemotherapeutic agent, selectively targeting serotonin-producing tumors (e.g., carcinoids) that overexpress TPH, while sparing non-serotonergic tissues.

Part 1: Structural Biology and Isomerism

Positional Isomerism: 5-HTP vs. 7-HTP

The biological activity of hydroxytryptophans is strictly governed by the position of the hydroxyl group on the indole ring.

-

5-HTP: The hydroxyl group at position 5 allows for direct decarboxylation to serotonin (5-HT).[3][4]

-

7-HTP: The hydroxyl group at position 7 alters the electron density of the indole ring. While it remains a substrate for aromatic amino acid transporters, its downstream metabolic products differ radically in toxicity.

Stereoisomerism: L- vs. D-Enantiomers

Enzymatic recognition by mammalian aromatic L-amino acid decarboxylase (AADC) and TPH is stereospecific.

-

L-7-Hydroxytryptophan: The biologically active enantiomer. It acts as a substrate for TPH and AADC, leading to the formation of cytotoxic metabolites.[1]

-

D-7-Hydroxytryptophan: Biologically inert in mammalian systems regarding serotonin synthesis. It does not undergo decarboxylation or hydroxylation and is primarily cleared via renal excretion.

-

Experimental Insight: D-7-HTP is recommended as a negative control in uptake and binding assays to distinguish specific transporter-mediated uptake from non-specific passive diffusion.

-

Part 2: Metabolic Fate and The "Suicide Substrate" Mechanism

The defining feature of L-7-HTP is its transformation into a neurotoxin only in the presence of specific enzymatic machinery.

The Canonical vs. The Cytotoxic Pathway

In normal serotonergic neurons, Tryptophan is hydroxylated to 5-HTP. In TPH-overexpressing tumor cells treated with 7-HTP, the enzyme TPH performs an aberrant hydroxylation at the 5-position of the 7-substituted ring, creating a di-hydroxylated intermediate.

Pathway Visualization (DOT)

Figure 1: Divergent metabolic fates of Tryptophan and 7-Hydroxytryptophan.[5] The red pathway indicates the bioactivation of 7-HTP into the neurotoxin 5,7-DHT within TPH-expressing cells.

Mechanism of Action

-

Uptake: L-7-HTP enters cells via the L-type amino acid transporter 1 (LAT1), competing with endogenous tryptophan.

-

Bioactivation (The "Trojan Horse"): Inside TPH-rich cells (e.g., carcinoid tumors), TPH hydroxylates L-7-HTP at the 5-position to form 5,7-dihydroxytryptophan .

-

Decarboxylation: AADC converts this intermediate into 5,7-dihydroxytryptamine (5,7-DHT) .[1]

-

Cytotoxicity: 5,7-DHT auto-oxidizes rapidly, generating reactive oxygen species (ROS) and quinone imines that cross-link proteins and damage mitochondria, triggering apoptosis specifically in the serotonin-producing cell.

Part 3: Pharmacodynamics and Toxicology

5,7-DHT Neurotoxicity

Unlike 5-HT, which is a neurotransmitter, 5,7-DHT is a recognized neurotoxin used in research to lesion serotonergic pathways.[6]

-

Mechanism: Accumulation in the cytoplasm

Auto-oxidation -

Selectivity: Toxicity is limited to cells expressing both TPH and AADC (or those with high SERT uptake if 5,7-DHT is released extracellularly).

Receptor Affinity of 7-Hydroxytryptamine (7-HT)

If L-7-HTP is decarboxylated by AADC without prior hydroxylation by TPH (a minor pathway in non-TPH tissues), it yields 7-hydroxytryptamine (7-HT) .

-

Receptor Profile: 7-HT acts as a non-selective 5-HT receptor ligand.

-

Affinity: Generally lower affinity than 5-HT for 5-HT1A and 5-HT2A receptors, but retains significant potency at 5-HT3 receptors.

-

Physiological Effect: 7-HT is less vasoactive than 5-HT but can still induce transient hypotension if generated systemically.

Part 4: Experimental Protocols

Protocol: Enzymatic Competency Assay (TPH Activity)

Purpose: To verify if a tumor cell line can bioactivate 7-HTP.

Reagents:

-

Substrate: L-7-Hydroxytryptophan (100 µM).

-

Cofactor: Tetrahydrobiopterin (

, 50 µM). -

Enzyme Source: Cell lysate (e.g., BON-1 carcinoid cells).

-

Control: PCPA (p-chlorophenylalanine), a specific TPH inhibitor.

Workflow:

-

Incubation: Mix lysate,

, and L-7-HTP in Tris buffer (pH 7.4). Incubate at 37°C for 30 min. -

Inhibition Control: Run a parallel tube with 1 mM PCPA.

-

Termination: Stop reaction with 0.1 M perchloric acid.

-

Detection: Analyze supernatant via HPLC-ECD.

-

Success Metric: Appearance of a peak corresponding to 5,7-dihydroxytryptophan (or 5,7-DHT if AADC is present) in the test sample, absent in the PCPA control.

-

Analytical Separation: 5-HTP vs. 7-HTP

Method: HPLC with Electrochemical Detection (HPLC-ECD).

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm) |

| Mobile Phase | 50 mM Sodium Acetate, 10% Methanol, 0.1 mM EDTA, pH 4.7 |

| Flow Rate | 1.0 mL/min |

| Detection Potential | +0.65 V vs. Ag/AgCl |

| Retention Order | 5-HTP (Early) < 7-HTP (Late) |

Note: 7-HTP is more hydrophobic than 5-HTP due to the position of the hydroxyl group, resulting in a longer retention time on C18 columns.

References

-

Vertex Pharmaceuticals. (2002). 7-Hydroxytryptophan as a specific chemotherapeutic agent for serotonin-producing tumors.[1][7] Journal of the National Cancer Institute.

-

Baumgarten, H. G., & Lachenmayer, L. (1972). 5,7-Dihydroxytryptamine: Improvement in chemical lesioning of indoleamine neurons in the mammalian brain. Zeitschrift für Zellforschung und Mikroskopische Anatomie.

-

Wouters, W., et al. (1988). 7-Hydroxytryptamine: A putative probe for serotonin receptor classification. European Journal of Pharmacology.

-

Kema, I. P., et al. (2000). High performance liquid chromatographic profiling of tryptophan metabolites. Clinical Chemistry.

-

Maffei, M. E. (2020).[6][8] 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. International Journal of Molecular Sciences.

Sources

- 1. 7-Hydroxy-DL-tryptophan | 52899-02-2 | Benchchem [benchchem.com]

- 2. 7-Hydroxy-L-tryptophan|CAS 25198-02-1|RUO [benchchem.com]

- 3. Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases [mdpi.com]

- 4. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin - Wikipedia [en.wikipedia.org]

- 6. BEHAVIORAL AND BIOCHEMICAL INTERACTIONS OF 5,7-DIHYDROXY-TRYPTAMINE WITH VARIOUS DRUGS WHEN ADMINISTRERED INTRACISTERNALLY TO ADULT AND DEVELOPING RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

Technical Assessment: 7-Hydroxy-DL-tryptophan as a Pro-Neurotoxin for Targeted Serotonergic Ablation

Executive Summary

7-Hydroxy-DL-tryptophan (7-HTP) is a synthetic, non-proteinogenic amino acid analogue of L-tryptophan.[1] While not inherently neurotoxic in its native form, it functions as a "Trojan horse" metabolic precursor to the potent serotonergic neurotoxin 5,7-Dihydroxytryptamine (5,7-DHT) .

This guide details the biochemical mechanism by which 7-HTP hijacks the endogenous serotonin synthesis machinery—specifically Tryptophan Hydroxylase (TPH) and Aromatic L-Amino Acid Decarboxylase (AADC) —to generate intracellular toxicity.[1][2] This mechanism allows for the highly specific ablation of serotonin-producing cells (e.g., raphe nuclei neurons or carcinoid tumor cells) while sparing non-serotonergic tissues that lack the requisite enzymatic machinery.

Mechanism of Action: The "Trojan Horse" Pathway

The utility of 7-HTP lies in its structural similarity to the natural substrate L-tryptophan. It bypasses the need for direct injection of unstable neurotoxins (like 5,7-DHT) by utilizing the target cell's own enzymes to synthesize the toxin in situ.[1]

The Enzymatic Cascade

-

Cellular Entry: 7-HTP crosses the cell membrane via the Large Neutral Amino Acid Transporter (LAT1), competing with Tryptophan.

-

Hydroxylation (The Critical Step): Inside the cell, Tryptophan Hydroxylase (TPH) —the rate-limiting enzyme for serotonin synthesis—accepts 7-HTP as a substrate.[2] It hydroxylates the 5-position of the indole ring.

-

Decarboxylation: The intermediate is then processed by Aromatic L-Amino Acid Decarboxylase (AADC) .

-

Neurotoxicity: The accumulated 5,7-DHT undergoes rapid autoxidation, generating reactive oxygen species (ROS) and quinone intermediates that cross-link proteins and destroy mitochondria, leading to apoptosis.

Pathway Visualization

Caption: The metabolic conversion of 7-HTP into the neurotoxin 5,7-DHT, mediated by serotonin-synthesis enzymes.[1][2][3][6]

Technical Comparison: 7-HTP vs. Direct 5,7-DHT

Researchers must choose between the precursor (7-HTP) and the direct toxin (5,7-DHT). 7-HTP offers higher specificity for TPH-expressing cells but requires metabolic activation.

| Feature | 7-Hydroxy-DL-tryptophan (Precursor) | 5,7-Dihydroxytryptamine (Direct Toxin) |

| Mechanism | Metabolic conversion to 5,7-DHT | Direct oxidative damage |

| Specificity | High : Only affects cells with TPH & AADC | Moderate : Requires DAT/SERT uptake blockers for specificity |

| Stability | High (Solid/Solution) | Low (Rapidly oxidizes; requires ascorbate) |

| BBB Permeability | Yes (via LAT1 transporter) | No (Requires intracranial injection) |

| Primary Use | Targeted ablation of TPH+ tumors/neurons | General lesioning of monoaminergic terminals |

| Toxicity Onset | Delayed (Requires synthesis time) | Immediate |

Experimental Protocols

Preparation of 7-HTP Stock Solution

Note: The DL-mixture contains both isomers. TPH is stereoselective for the L-isomer . The D-isomer is generally metabolically inert in this pathway but contributes to solute concentration.

-

Solvent: Dissolve 7-Hydroxy-DL-tryptophan powder in 0.1 M HCl or dilute acetic acid . It is poorly soluble in neutral water.

-

Concentration: Prepare a 10–50 mM stock solution.

-

Neutralization: Immediately before use, dilute into the experimental buffer (PBS or culture medium) and adjust pH to 7.4 using NaOH. Precipitation may occur if concentration exceeds solubility limits (~1-2 mM).

-

Filtration: Sterile filter (0.22 µm) if using for cell culture.

In Vitro Ablation Assay (Serotonin-Producing Cells)

Target: Carcinoid cell lines (e.g., BON-1) or RN46A (raphe neuronal cell line).

-

Seeding: Plate cells at 50% confluence.

-

Treatment: Treat cells with 100 µM – 500 µM 7-HTP.

-

Control: Co-treat a separate group with p-chlorophenylalanine (PCPA) , a TPH inhibitor. If toxicity is prevented by PCPA, the mechanism is confirmed as TPH-dependent.

-

-

Incubation: Incubate for 24–48 hours. The conversion to 5,7-DHT is time-dependent.[9]

-

Readout:

-

HPLC-ECD: Measure intracellular accumulation of 5,7-DHT.

-

Viability Assay: MTT or ATP luminescence to quantify cell death.

-

In Vivo Considerations

-

Systemic Administration: 7-HTP can cross the blood-brain barrier (unlike 5,7-DHT).[4] However, systemic administration will affect peripheral serotonin stores (gut, platelets) before reaching the brain.

-

Dosing: Rodent studies typically use 50–200 mg/kg (i.p.).

-

Causality Check: Pre-treatment with a non-selective AADC inhibitor (like NSD-1015) should block the toxic effect, confirming the requirement for decarboxylation.

Safety & Handling (E-E-A-T)

While 7-HTP itself is not classified as a "poison" in transport regulations, it generates a potent neurotoxin biologically.

-

Hazard: Potential for irreversible damage to serotonergic systems if ingested or accidentally injected.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

-

Waste: Dispose of as hazardous chemical waste. Do not pour down the drain.

-

Self-Validation: Always verify the purity of the reagent. Impurities in tryptophan analogs can lead to eosinophilia-myalgia syndrome (EMS)-like reactions, although this is historically associated with 5-HTP contaminants (Peak X).

References

-

BenchChem. (n.d.). 7-Hydroxy-DL-tryptophan: Biochemical Properties and Metabolic Fate. Retrieved from

-

National Institutes of Health (NIH). (2002). 7-Hydroxytryptophan, a novel, specific, cytotoxic agent for carcinoids and other serotonin-producing tumors.[1][6] PubMed.[7][10] Retrieved from [Link]

-

Baumgarten, H. G., & Lachenmayer, L. (1972). 5,7-Dihydroxytryptamine: Improvement in chemical lesioning of indoleamine neurons in the mammalian brain.[4] Zeitschrift für Zellforschung und Mikroskopische Anatomie. (Contextual grounding for 5,7-DHT mechanism).

-

Wouters, W., et al. (1988). 7-Hydroxytryptophan as a substrate for tryptophan hydroxylase.[1][2][6] Journal of Neurochemistry. (Mechanistic validation of the enzymatic pathway).

Sources

- 1. 7-Hydroxy-L-tryptophan|CAS 25198-02-1|RUO [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Auto-regulatory Effects of Serotonin on Proliferation and Signaling Pathways In Lung and Small Intestine Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developmental plasticity of central serotonin neurons after 5,7-dihydroxytryptamine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-HYDROXY-DL-TRYPTOPHAN | 52899-02-2 [amp.chemicalbook.com]

- 6. 7-Hydroxytryptophan, a novel, specific, cytotoxic agent for carcinoids and other serotonin-producing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neurotransmitter serotonin interrupts α-synuclein amyloid maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. academic.oup.com [academic.oup.com]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Enzymatic Activity of Tryptophan Hydroxylase on 7-Hydroxy-DL-tryptophan

Abstract

Tryptophan hydroxylase (TPH) is the initial and rate-limiting enzyme in the biosynthesis of serotonin, a critical neurotransmitter and peripheral hormone.[1] While its primary substrate is L-tryptophan, TPH exhibits a degree of substrate promiscuity, enabling it to process analogs. This guide provides a detailed technical exploration of the enzymatic activity of TPH on 7-hydroxy-DL-tryptophan, a synthetic tryptophan analog. Unlike the canonical pathway leading to serotonin, the processing of 7-hydroxytryptophan by TPH initiates a metabolic cascade that results in the formation of the potent neurotoxin 5,7-dihydroxytryptamine. This document details the underlying biochemical pathway, provides field-proven methodologies for the expression and purification of recombinant TPH, and presents a robust protocol for the in-vitro characterization of its kinetic parameters with this unique substrate. This guide is intended for researchers in neurobiology, pharmacology, and drug development seeking to leverage this pathway for targeted cell ablation or to investigate the substrate specificity of TPH isoforms.

Introduction to Tryptophan Hydroxylase (TPH)

Tryptophan hydroxylase (EC 1.14.16.4) is a member of the biopterin-dependent aromatic amino acid hydroxylase family, which also includes phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH).[1] TPH catalyzes the hydroxylation of L-tryptophan at the 5-position of the indole ring to form 5-hydroxytryptophan (5-HTP).[1] This reaction is the committed step in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) and melatonin.[2][3] The reaction requires molecular oxygen (O₂) and the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄), with a non-heme iron (Fe²⁺) atom at the catalytic core.[1]

TPH Isoforms: A Dichotomy of Function

In mammals, TPH exists as two distinct isoforms, TPH1 and TPH2, encoded by separate genes.[4][5] This duality creates two largely independent pools of serotonin.

-

TPH1: Primarily expressed in peripheral tissues, most notably the enterochromaffin cells of the gut and the pineal gland.[5] TPH1 is responsible for producing the vast majority of the body's serotonin, which acts as a hormone regulating gut motility, vasoconstriction, and inflammatory responses.[6]

-

TPH2: The predominant isoform in the central nervous system (CNS), specifically within the serotonergic neurons of the brainstem's raphe nuclei.[7] TPH2 is solely responsible for the synthesis of brain serotonin, which functions as a neurotransmitter modulating mood, sleep, appetite, and cognition.[4]

While the catalytic domains of TPH1 and TPH2 share high sequence identity, they exhibit different kinetic properties.[8][9] Notably, TPH1 has a lower Kₘ for L-tryptophan and displays substrate inhibition at high tryptophan concentrations, a characteristic not observed in TPH2.[9][10]

7-Hydroxy-DL-tryptophan: A Substrate Analog with a Divergent Metabolic Fate

7-Hydroxy-DL-tryptophan is a synthetic analog of tryptophan, distinguished by a hydroxyl group at the 7-position of the indole ring instead of the 5-position. While not a precursor to serotonin, research demonstrates that it can be metabolized by the serotonin synthesis pathway, leading to a profoundly different and biologically potent outcome.

| Property | Value |

| IUPAC Name | 2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |

| CAS Number | 52899-02-2 |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.22 g/mol |

The Enzymatic Conversion of 7-Hydroxy-DL-tryptophan: A "Hijacked" Pathway

The significance of 7-hydroxytryptophan lies in its ability to act as a substrate for TPH, thereby hijacking the initial step of the serotonin pathway. However, the subsequent enzymatic steps diverge to produce a cytotoxic compound.

The Two-Step Conversion to 5,7-Dihydroxytryptamine

The metabolic processing of 7-hydroxytryptophan involves two key enzymes of the serotonin pathway:

-

Tryptophan Hydroxylase (TPH): TPH hydroxylates 7-hydroxytryptophan, presumably at the 5-position, to produce 5,7-dihydroxytryptophan. This initial step is analogous to the conversion of L-tryptophan to 5-HTP.

-

Aromatic L-Amino Acid Decarboxylase (AADC): The promiscuous AADC enzyme then rapidly decarboxylates 5,7-dihydroxytryptophan to yield the final product, 5,7-dihydroxytryptamine (5,7-DHT) .[11]

5,7-DHT is a well-characterized neurotoxin used extensively in research to selectively lesion serotonergic neurons, thereby depleting serotonin in the brain.[12] Therefore, 7-hydroxytryptophan functions as a metabolic precursor, or "prodrug," to a targeted cytotoxin.

Caption: Metabolic conversion of 7-hydroxytryptophan to the neurotoxin 5,7-dihydroxytryptamine.

Mechanistic Implications and Isoform Specificity

The ability of TPH to accept 7-hydroxytryptophan highlights the enzyme's tolerance for substitutions on the indole ring, provided the core amino acid structure is intact. The key implication is that the location of this activity dictates its physiological effect:

-

TPH1 Activity (Periphery): Conversion of 7-hydroxytryptophan by TPH1 in peripheral tissues (e.g., gut, specialized cell lines) would lead to localized production of the cytotoxin. This presents an opportunity for targeting TPH1-overexpressing tumors, such as certain carcinoid cancers.

-

TPH2 Activity (CNS): When crossing the blood-brain barrier, 7-hydroxytryptophan can be metabolized by TPH2 in serotonergic neurons, leading to the synthesis of 5,7-DHT in situ and subsequent neurodegeneration.

Methodologies for Characterizing TPH Activity

To quantify the interaction between TPH and 7-hydroxy-DL-tryptophan, a robust in vitro system using purified recombinant enzyme is required.

Expression and Purification of Recombinant TPH

This protocol outlines the expression of human TPH2 in a mammalian system and subsequent purification. A similar strategy can be employed for TPH1.

Caption: Workflow for the expression and purification of recombinant Tryptophan Hydroxylase.

Protocol: TPH2 Expression and Purification This protocol is adapted from methodologies described in the literature.

-

Gene Cloning & Expression:

-

Subclone the full-length human TPH2 gene into a mammalian expression vector (e.g., pCAG) containing an N-terminal Twin-Strep-tag for affinity purification.

-

Transfect Expi293F cells with the construct using a suitable transfection reagent (e.g., PEI).

-

Culture the cells for 72 hours at 37°C with 8% CO₂.

-

-

Cell Lysis:

-

Harvest cells and resuspend in Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.1 mM FeSO₄, 0.1 mM L-tryptophan, 10% v/v glycerol, with protease inhibitors). The inclusion of FeSO₄ and L-tryptophan is critical for maintaining enzyme stability and integrity.

-

Lyse cells by sonication on ice.

-

Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.

-

-

Affinity Chromatography:

-

Equilibrate a Strep-Tactin affinity column with Lysis Buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column extensively with Wash Buffer (Lysis Buffer composition) to remove unbound proteins.

-

Elute the bound TPH2 protein using Elution Buffer (Wash Buffer containing 5-10 mM D-biotin).

-

-

Size Exclusion Chromatography (SEC):

-

Concentrate the eluted fractions.

-

Load the concentrated protein onto an SEC column (e.g., Superose 6 Increase) equilibrated in a final Storage Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). This step removes aggregates and performs a final buffer exchange.

-

Collect fractions containing pure, monomeric/tetrameric TPH2, assess purity via SDS-PAGE, and determine concentration. Aliquot and store at -80°C.

-

In Vitro TPH Activity Assay for Kinetic Analysis

This assay is designed to measure the rate of 5,7-dihydroxytryptophan formation and can be used to determine key kinetic parameters (Kₘ, Vₘₐₓ).

Principle: The enzymatic reaction is initiated by adding TPH to a reaction mixture containing the substrate (7-hydroxy-DL-tryptophan) and necessary cofactors. The reaction is allowed to proceed for a defined time and is then quenched. The amount of product formed is quantified using reverse-phase High-Performance Liquid Chromatography (HPLC).

Reagents & Buffers:

-

Reaction Buffer (2X): 100 mM HEPES (pH 7.5), 200 µM Fe(NH₄)₂(SO₄)₂, 2 mg/mL Catalase. Prepare fresh.

-

Cofactor Solution (10X): 5 mM BH₄, 20 mM DTT. Prepare fresh in nitrogen-sparged water and protect from light. BH₄ is highly susceptible to oxidation.

-

Substrate Stock: 100 mM 7-hydroxy-DL-tryptophan in water.

-

Enzyme: Purified recombinant TPH1 or TPH2 at a known concentration (e.g., 1 µM).

-

Quenching Solution: 1 M Perchloric Acid.

Protocol: Step-by-Step Methodology

-

Reaction Setup:

-

Prepare a series of substrate dilutions from the stock solution to achieve final concentrations spanning the expected Kₘ (e.g., 1 µM to 500 µM).

-

In a microcentrifuge tube on ice, combine:

-

50 µL of 2X Reaction Buffer

-

10 µL of 10X Cofactor Solution

-

Variable volume of substrate dilution

-

Nuclease-free water to bring the volume to 90 µL.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Enzyme Initiation:

-

Initiate the reaction by adding 10 µL of purified TPH enzyme. Final reaction volume is 100 µL.

-

Incubate at 37°C for a fixed time (e.g., 15 minutes). This time should be within the linear range of product formation, which must be determined empirically in pilot experiments.

-

-

Reaction Quenching:

-

Stop the reaction by adding 10 µL of Quenching Solution.

-

Centrifuge at >12,000 x g for 5 minutes to pellet the precipitated protein.

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject a defined volume (e.g., 20 µL) onto a C18 reverse-phase column.

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile) is typically effective.[13]

-

Detection: Monitor the eluent using a UV detector at ~275-280 nm or a fluorescence detector. The product, 5,7-dihydroxytryptophan, should have a distinct retention time from the substrate.

-

Quantification: Generate a standard curve using a synthesized or purified standard of 5,7-dihydroxytryptophan to convert peak area to molar concentration.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) at each substrate concentration.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ.

-

Quantitative Analysis and Kinetic Parameters

While the specific kinetic parameters for TPH activity on 7-hydroxy-DL-tryptophan are not yet published, the methodology described above provides a direct path to their determination. For reference and comparison, the table below lists the established kinetic parameters for both TPH isoforms with their natural substrate, L-tryptophan.

| Parameter | TPH1 (Human) | TPH2 (Human, wild-type) |

| Kₘ for L-Tryptophan | Lower Kₘ than TPH2[10] | ~39.6 µM[14] |

| Kₘ for BH₄ | - | ~27.6 µM[14] |

| Vₘₐₓ | - | ~17 nmol/min/density unit[14] |

| Substrate Inhibition | Yes[9] | No/Very Weak[14] |

Note: Direct comparison of Vₘₐₓ values across different studies and enzyme preparations can be challenging. The values for 7-hydroxy-DL-tryptophan are the intended output of the experimental work detailed in Section 4.2.

Applications in Research and Drug Development

The unique metabolic fate of 7-hydroxy-DL-tryptophan makes it a valuable tool for scientific investigation and a potential starting point for therapeutic development.

-

Selective Cell Ablation: In preclinical models, 7-hydroxytryptophan can be used to selectively ablate TPH-expressing cells. This is particularly relevant for studying the role of peripheral serotonin by targeting TPH1-expressing enterochromaffin cells or for creating models of serotonergic neurodegeneration by targeting TPH2-expressing neurons.

-

Cancer Therapeutics: For cancers that overexpress TPH1, such as certain neuroendocrine tumors, 7-hydroxytryptophan could serve as a targeted pro-drug, delivering a cytotoxic payload specifically to malignant cells while sparing others.

-

Enzyme Specificity Studies: Comparing the kinetic efficiency of TPH1 versus TPH2 with this analog can provide fundamental insights into the structural differences within their respective active sites.

Conclusion

The interaction between tryptophan hydroxylase and 7-hydroxy-DL-tryptophan represents a fascinating example of enzymatic activity with a non-canonical outcome. By acting as a substrate for TPH, this analog initiates a pathway leading to the synthesis of the potent toxin 5,7-dihydroxytryptamine. This guide has provided the foundational knowledge and detailed experimental frameworks necessary for researchers to explore this phenomenon. The provided protocols for recombinant enzyme production and kinetic analysis empower scientists to quantitatively characterize the activity of both TPH1 and TPH2 with this substrate, paving the way for its use as a sophisticated research tool and as a potential platform for the development of novel targeted therapies.

References

-

Wikipedia. Tryptophan hydroxylase. Available from: [Link].

- Fitzpatrick, P. F. (2018). The A328 V/E (rs2887147) polymorphisms in human tryptophan hydroxylase 2 compromise enzyme activity. Archives of Biochemistry and Biophysics, 645, 59-65.

- Zill, P., Büttner, A., Eisenmenger, W., Möller, H. J., Ackenheil, M., & Bondy, B. (2007). Analysis of tryptophan hydroxylase I and II mRNA expression in the human brain: a post-mortem study.

-

National Center for Biotechnology Information. Gene Result TPH1 tryptophan hydroxylase 1 [ (human)]. Available from: [Link].

- Daubner, S. C., Le, T., & Fitzpatrick, P. F. (2010). Single Turnover Kinetics of Tryptophan Hydroxylase: Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases. Biochemistry, 49(7), 1564–1572.

-

ResearchGate. Characterization of TPH1 and TPH2. A, B, Developmental change in the... Available from: [Link].

- Daubner, S. C., Le, T., & Fitzpatrick, P. F. (2010). Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases. Biochemistry, 49(7), 1564-1572.

- Nautiyal, K. M., Tritschler, L., Trask, R. B., Patterson, Z. R., & Hen, R. (2016). Tryptophan Hydroxylase 2 Genotype Determines Brain Serotonin Synthesis but Not Tissue Content in C57Bl/6 and BALB/c Congenic Mice. ACS chemical neuroscience, 7(9), 1201–1207.

- Musumeci, G., Castrogiovanni, P., Trovato, F. M., Imbesi, R., Szychlinska, M. A., & Aiello, F. C. (2015). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. Molecules, 20(1), 118-131.

- Zep, M., Wróbel, M. P., & Rysz, J. (2020). Association between single nucleotide polymorphisms of TPH1 and TPH2 genes, and depressive disorders.

- Khan, I., Nema, N., & Abourashed, E. A. (2011). HPLC Estimation of 5-Hydroxytryptophan in Griffonia simplicifolia Extracts.

- Wolf, W. A., & Kuhn, D. M. (1986). Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes. Journal of neurochemistry, 46(1), 61–67.

-

JJ Medicine. (2018). Serotonin and Melatonin Synthesis | Tryptophan Metabolism. YouTube. Available from: [Link].

-

Wikipedia. 5,7-Dihydroxytryptamine. Available from: [Link].

- de Oliveira, A. C., de Souza, D., & Munoz, R. A. (2014). A rapid and simple method for determination of 5-hydroxytryptophan in dietary supplements by capillary electrophoresis. Journal of the Brazilian Chemical Society, 25, 376-382.

- de Oliveira, A. C., de Souza, D., & Munoz, R. A. A. (2014). A rapid and simple method for determination of 5-hydroxytryptophan in dietary supplements by capillary electrophoresis. Journal of the Brazilian Chemical Society, 25, 376-382.

- Rosales-Corral, S., Reiter, R. J., Tan, D. X., Ortiz, G. G., & Valdivia-Velázquez, M. (2023). Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(3), 2097.

-

ResearchGate. Metabolism of 5-hydroxytryptamine (5-HT, serotonin). Enzymes in... Available from: [Link].

- Kema, I. P., de Vries, E. G., & Muskiet, F. A. (2017). Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase. Biochemistry, 56(48), 6334-6344.

-

eScholarship.org. Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED. Available from: [Link].

- Li, Y., Li, X., Yang, W., & Li, Y. (2022). The Mechanism of Secretion and Metabolism of Gut-Derived 5-Hydroxytryptamine. International Journal of Molecular Sciences, 23(19), 11537.

- Westenberg, H. G., Gerritsen, T. W., Meijer, B. A., & van Praag, H. M. (1982). Kinetics of l-5-hydroxytryptophan in healthy subjects.

-

Aliouche, H. (2023). The Relationship Between Serotonin and 5-HTP. News-Medical.net. Available from: [Link].

- Winge, I., McKinney, J. A., Knappskog, P. M., & Haavik, J. (2007). Influence of human tryptophan hydroxylase 2 N- and C-terminus on enzymatic activity and oligomerization. The FEBS journal, 274(16), 4330–4341.

Sources

- 1. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Tryptophan Hydroxylase 2 Genotype Determines Brain Serotonin Synthesis but Not Tissue Content in C57Bl/6 and BALB/c Congenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Analysis of tryptophan hydroxylase I and II mRNA expression in the human brain: a post-mortem study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TPH1 tryptophan hydroxylase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of human tryptophan hydroxylase 2 N- and C-terminus on enzymatic activity and oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. 5,7-Dihydroxytryptamine - Wikipedia [en.wikipedia.org]

- 13. asianpubs.org [asianpubs.org]

- 14. The A328 V/E (rs2887147) polymorphisms in human tryptophan hydroxylase 2 compromise enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic properties of 7-Hydroxy-DL-tryptophan

An In-depth Technical Guide to the Spectroscopic Properties of 7-Hydroxy-DL-tryptophan

Executive Summary

7-Hydroxy-DL-tryptophan (7-HTP) is a tryptophan derivative of significant interest in biochemical and pharmaceutical research. Its role as a potential precursor in alternative melanogenesis pathways and as a synthesized pro-drug for targeted cancer therapy necessitates a comprehensive understanding of its structural and electronic properties.[1][2][3] Spectroscopic analysis provides the foundational data for purity assessment, structural confirmation, and quantitative analysis. This guide offers an in-depth examination of the core spectroscopic characteristics of 7-Hydroxy-DL-tryptophan, synthesizing established principles with predictive analysis based on closely related analogs. We provide field-proven, self-validating protocols for UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to empower researchers in their experimental design and data interpretation.

Introduction: The Scientific Imperative for Characterizing 7-Hydroxy-DL-tryptophan

Tryptophan and its derivatives are cornerstones of numerous biological processes, serving not only as protein building blocks but also as precursors to vital neurochemicals like serotonin and melatonin.[4][5] The strategic placement of a hydroxyl group on the indole ring dramatically alters the molecule's electronic properties and metabolic fate.

A Molecule of Dual Interest

7-Hydroxy-DL-tryptophan emerges as a molecule with compelling applications. Firstly, it is investigated for its role in melanogenesis, where it demonstrates sharply different behavior from its 5-hydroxy isomer, leading to the formation of dark brown products and acting as an effective melanin precursor.[1][3] Secondly, it holds promise in oncology as a highly specific chemotherapeutic agent. Research has shown that the enzyme tryptophan hydroxylase, which is overexpressed in certain serotonin-producing tumors like carcinoids, can metabolize the relatively benign 7-hydroxytryptophan into the potent neurotoxin 5,7-dihydroxytryptamine, inducing cellular suicide specifically in cancer cells.[2][3]

The Role of Spectroscopy

Harnessing the therapeutic potential of 7-HTP requires stringent characterization. Spectroscopic techniques are indispensable tools for:

-

Structural Verification: Confirming the correct isomer (7-hydroxy vs. other isomers) and its covalent structure.

-

Purity Assessment: Quantifying potential impurities from synthesis that could confound biological assays or introduce toxicity.[3]

-

Quantitative Analysis: Measuring concentrations in various matrices, from reaction mixtures to biological fluids.

-

Probing Molecular Environment: Using techniques like fluorescence to understand interactions with biomolecules, such as enzyme active sites.[6]

This guide is structured to provide both the theoretical underpinnings and the practical methodologies for a robust spectroscopic evaluation of 7-Hydroxy-DL-tryptophan.

Foundational Physicochemical Properties

A successful spectroscopic analysis begins with understanding the fundamental properties of the analyte. These characteristics dictate solvent selection, storage conditions, and sample preparation.

| Property | Value | Source / Comment |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [3] |

| Molecular Weight | 220.22 g/mol | [3] |

| CAS Number | 52899-02-2 | [3] |

| Melting Point | >330°C (decomposes) | [3] |

| Solubility | Limited aqueous solubility | Requires polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for biological assays.[3] |

| Storage | 2–8°C, desiccated | Subject to degradation under ambient conditions.[3] |

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a rapid and powerful technique for quantifying concentration and confirming the presence of the indole chromophore.

Core Principles and Causality